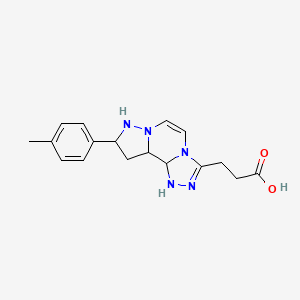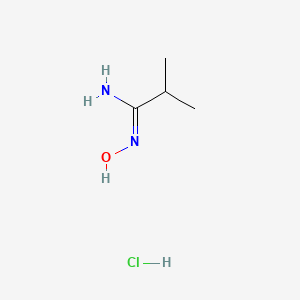![molecular formula C19H19FN4O B12272506 1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272506.png)
1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with an isocyanate derivative to form the urea linkage. The pyrazolyl group is introduced through a separate reaction involving the condensation of 1-methyl-1H-pyrazole with a suitable aldehyde or ketone, followed by coupling with the phenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-4-ylmethanol
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Uniqueness
1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the pyrazolyl group contributes to its biological activity.
Properties
Molecular Formula |
C19H19FN4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea |
InChI |
InChI=1S/C19H19FN4O/c1-24-13-16(12-22-24)15-8-6-14(7-9-15)10-11-21-19(25)23-18-5-3-2-4-17(18)20/h2-9,12-13H,10-11H2,1H3,(H2,21,23,25) |
InChI Key |
FFNRSZFFVCGBHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12272424.png)

![Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)](/img/structure/B12272437.png)

![2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B12272455.png)
![N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12272462.png)


![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
![5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12272480.png)
![(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B12272495.png)
![(1R)-N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-1-amine](/img/structure/B12272502.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B12272505.png)
![4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12272521.png)
